

Oxanosine: A Technical Guide to its Discovery, Origin, and Mechanism of Action

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Compound of Interest

Compound Name: Oxanosine

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This document provides a comprehensive technical overview of the nucleoside antibiotic, **oxanosine**. It details its discovery, biological origin, mechanisms of action, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery and Origin

Oxanosine, a novel nucleoside antibiotic, was first isolated in 1981 from the culture filtrate of *Streptomyces capreolus* strain MG265-CF3[1][2][3][4]. Its chemical structure was determined through X-ray crystallographic analysis and other chemical studies as 5-amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-d][5]oxazin-7-one. Initially identified for its weak antibacterial properties, subsequent research revealed its potential as an anticancer and antiviral agent. Interestingly, **oxanosine** was later found to be a product of nitrosative deamination of guanosine, making it relevant in the toxicology of reactive nitrogen species (RNS).

Mechanism of Action

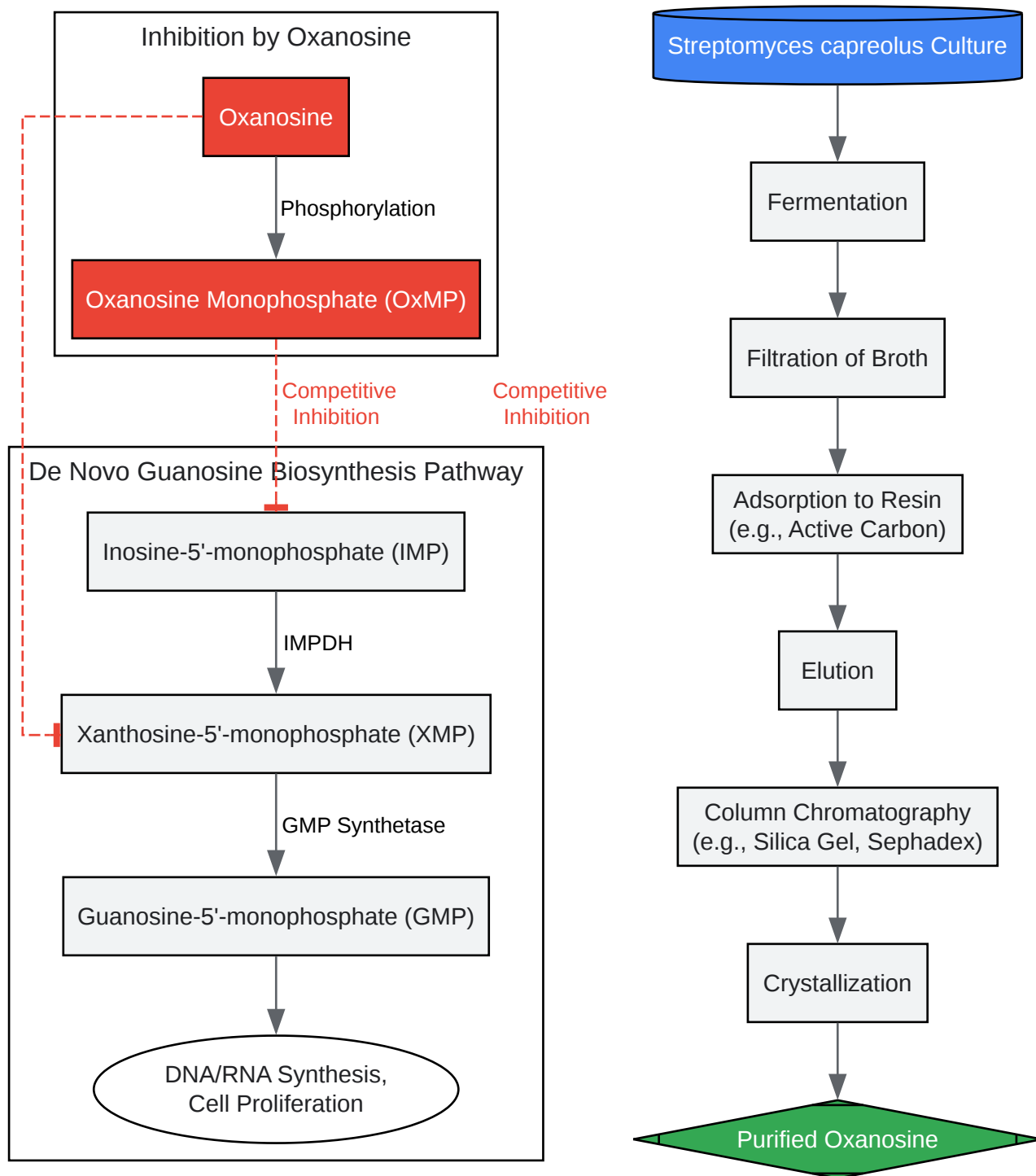
Oxanosine exerts its biological effects primarily by interfering with the de novo guanosine nucleotide biosynthesis pathway. Its activity is dependent on intracellular phosphorylation to **oxanosine** monophosphate (OxMP). The inhibitory actions are targeted at two key enzymes in this pathway: GMP Synthetase and IMP Dehydrogenase.

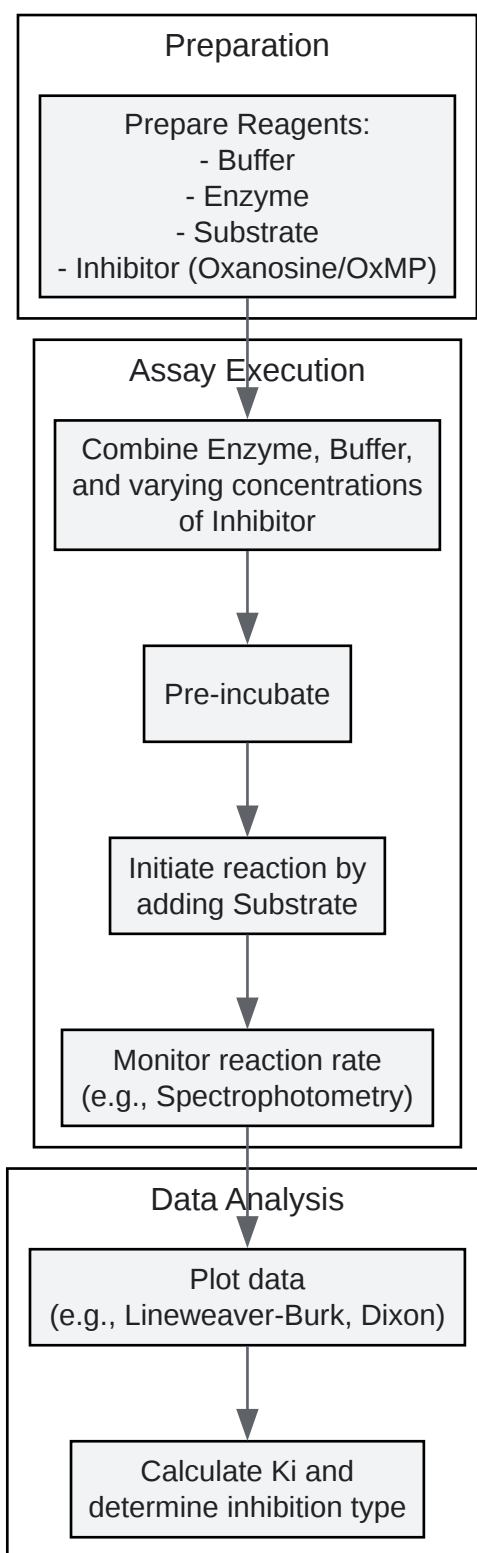
Inhibition of GMP Synthetase

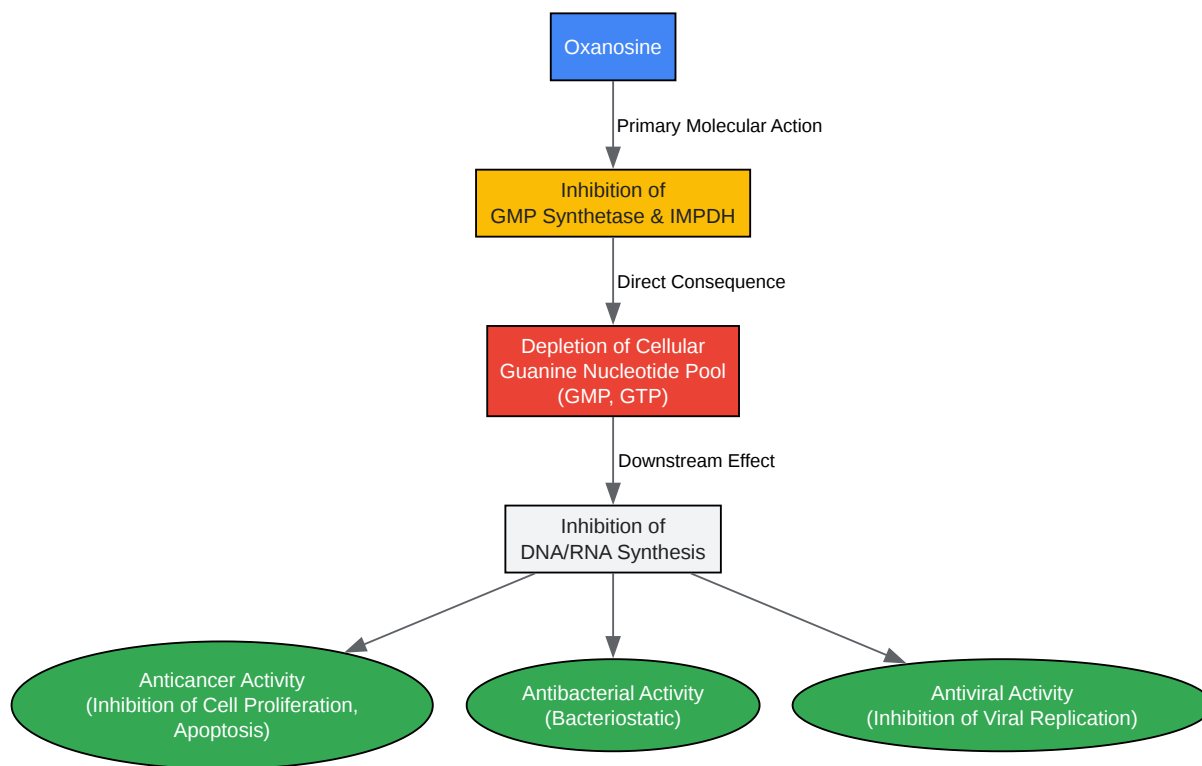
The primary mode of action initially identified for **oxanosine** is the competitive inhibition of GMP synthetase (E.C. 6.3.5.2). This enzyme catalyzes the final step in the de novo biosynthesis of guanosine monophosphate (GMP) by converting xanthosine 5'-monophosphate (XMP) to GMP. By blocking this step, **oxanosine** depletes the intracellular pool of guanine nucleotides, which are essential for DNA replication, transcription, and other critical cellular processes. This inhibition is responsible for its bacteriostatic and antiproliferative effects. The antibacterial activity of **oxanosine** can be antagonized by the addition of guanine, guanosine, or guanylic acid, which confirms its targeted effect on this pathway.

Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

After being converted to **oxanosine** monophosphate (OxMP), the molecule acts as a potent, reversible competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the rate-limiting step in guanosine nucleotide biosynthesis: the oxidation of inosine 5'-monophosphate (IMP) to XMP. Inhibition of IMPDH leads to a significant decrease in the guanosine nucleotide pool, which can block cell proliferation and induce apoptosis. Crystallographic studies have shown that OxMP forms a ring-opened covalent adduct with the active site cysteine of IMPDH. However, unlike the normal catalytic intermediate, this adduct does not hydrolyze and instead re-cyclizes back to OxMP, effectively trapping the enzyme. This potent inhibition of IMPDH is a key mechanism behind **oxanosine**'s anticancer, antiviral, and immunosuppressive properties.







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